molecular formula C12H12N2O B7843230 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine

3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine

Cat. No.: B7843230
M. Wt: 200.24 g/mol
InChI Key: WBALBTFYIVCQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry research. Its core structure is based on a fused bicyclic system incorporating a tetrahydro-pyridine ring, which is a privileged motif in drug discovery. While direct biological data for this specific phenyl-substituted compound is limited in the public domain, research on its close structural analogues reveals promising therapeutic potential. For instance, studies on 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have identified them as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase , highlighting the utility of this chemotype in developing anti-tuberculosis agents . Furthermore, the broader chemical class of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridines is well-recognized in neuroscience research for its activity on GABAergic systems, acting as agonists or modulators at extrasynaptic GABAA receptors . This makes such compounds valuable tools for probing tonic inhibition and its role in sleep, anxiety, and neurological disorders. As a result, this scaffold serves as a versatile template for synthesizing novel compounds and investigating new mechanisms of action across multiple disease areas, including infectious diseases and central nervous system (CNS) disorders. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or human use.

Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-5,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBALBTFYIVCQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(ON=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the necessary functional groups. For example, a phenyl-substituted pyridine derivative can be cyclized with an isoxazole precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce new substituents onto the phenyl ring or the isoxazolopyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine derivatives have been studied for their potential as GABA receptor modulators. Specifically, related compounds have shown promise as GABA_A receptor agonists, which are crucial in the treatment of neurological disorders such as anxiety and sleep disorders. Gaboxadol (THIP), a compound closely related to this isoxazole framework, has been investigated for its selectivity for delta-containing GABA_A receptors and has demonstrated positive results in preclinical models for depression and sleep disorders .

Antimicrobial Properties
Research indicates that derivatives of tetrahydroisoxazolo[4,3-C]pyridine exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Organic Synthesis

Synthetic Intermediate
The compound serves as a versatile intermediate in synthetic organic chemistry. Its structure allows for various modifications through reactions such as aldol condensation. For instance, the synthesis of 3-alkenyl derivatives from 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridin-4-one has been reported. This transformation enhances the compound's utility in generating complex molecules with potential biological activities .

Elaboration of Natural Products
The tetrahydroisoxazolo[4,3-C]pyridine scaffold is utilized in the synthesis of natural product analogs. The ability to modify the C-3 position allows chemists to create compounds that mimic naturally occurring substances with biological activity . This approach has implications for drug discovery and development.

Case Studies

Study Objective Findings
Jones et al., 2012Synthesis of 3-alkenyl derivativesDeveloped protocols for C-3 elaboration leading to new derivatives with potential biological activities .
Research on GaboxadolInvestigate GABA_A receptor modulationDemonstrated efficacy in preclinical models for treating sleep disorders and depression .
Antimicrobial Activity StudyEvaluate antibacterial propertiesFound significant inhibition against multiple bacterial strains .

Mechanism of Action

The mechanism by which 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine exerts its effects depends on its specific application. For example, if used as a pharmaceutical agent, the compound may interact with specific molecular targets, such as receptors or enzymes, to produce a biological response. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Heterocycle Core

  • Isoxazole vs. Thiophene/Pyrazole/Furan :
    • Isoxazole (target compound) offers higher polarity and hydrogen-bonding capacity compared to thiophene (electron-rich) or pyrazole (basic nitrogen) .
    • Furan-containing analogs (e.g., tetrahydrofuropyridines) are less stable under oxidative conditions .

Substituent Effects

  • C-3 Functionalization :
    • The target compound’s phenyl group at C-3 enhances π-π stacking interactions, whereas ethoxy or trifluoromethyl groups in analogs modulate electronic properties and metabolic stability .
  • C-7 Halogenation :
    • Unique to the target compound, C-7 iodination (e.g., 7-iodo-3-methyl derivative) enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introduction .

Key Research Findings

Target Compound: 7-Iodo derivatives enable modular synthesis of acylpyridone analogs with IC₅₀ values in the nanomolar range against fungal pathogens . Aldol-derived 3-alkenyl analogs (e.g., 3-(2-phenylethenyl)) exhibit improved bioavailability over non-functionalized cores .

Thieno Analogs: Derivatives with p-chlorobenzyl groups show ≥80% inhibition of TNF-α at 10 µM in rat blood assays .

Pyrazolo Analogs :

  • Trifluoromethyl substitution enhances blood-brain barrier penetration in preclinical models .

Biological Activity

3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine, also known as THIP (gaboxadol), is a compound of significant interest due to its biological activities, particularly as a selective agonist of the GABA_A receptor. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H14_{14}N2_{2}O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1082312-44-4

THIP functions primarily as a GABA_A receptor agonist. It exhibits functional selectivity for delta-containing GABA_A receptors, which are implicated in various neurological processes including sleep regulation and anxiety modulation. Unlike traditional benzodiazepines, THIP's action is characterized by a unique profile that enhances non-rapid eye movement (non-REM) sleep without the typical side effects associated with benzodiazepine use .

Sleep Modulation

Research has demonstrated that THIP significantly promotes non-REM sleep and increases delta activity within these sleep episodes. In a study involving rats, administration of THIP resulted in increased EEG delta activity and enhanced non-REM sleep duration. These effects were noted to be distinct from those induced by benzodiazepine agonists .

GABA Uptake Inhibition

THIP has been shown to inhibit GABA uptake in vitro. Comparisons with its thio analogues indicated that while THIP is a potent GABA agonist, its thio counterpart exhibited weaker inhibitory effects on GABA uptake . This suggests that modifications to the chemical structure can influence biological activity significantly.

Neuroprotective Effects

In various animal models, THIP has demonstrated neuroprotective properties. It has been reported to reduce neuronal excitability and protect against excitotoxicity associated with conditions like epilepsy. However, it lacks anticonvulsant effects in certain models, indicating a complex interaction with neurotransmitter systems .

Case Studies and Research Findings

StudyFindings
GABA_A Receptor Agonism THIP selectively activates GABA_A receptors leading to increased non-REM sleep without typical side effects of benzodiazepines .
In Vitro Studies THIP was found to inhibit GABA uptake effectively; however, its thio analogue showed reduced potency .
Neuroprotective Effects Demonstrated potential in reducing neuronal damage in models of excitotoxicity but did not exhibit anticonvulsant properties .

Comparative Analysis with Other Compounds

THIP's activity can be contrasted with other GABA_A receptor modulators:

CompoundTypeEffect on SleepGABA Uptake Inhibition
THIPAgonistPromotes non-REM sleepStrong
BenzodiazepinesAgonistPromotes sleep but with side effectsModerate
Thio-THIPAgonistWeaker effect on sleep inductionWeaker than THIP

Q & A

Q. What are the primary synthetic strategies for constructing the 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine scaffold?

The core scaffold is synthesized via nitrile oxide dipolar cycloaddition using β-alanine as a starting material. A key intermediate, 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, is generated through lactamization and subsequent dehydrogenation. Halogenation at C-7 (via photolysis or radical mechanisms) enables further functionalization for cross-coupling reactions .

Q. How can C-3 functionalization be achieved to mimic natural acylpyridones?

Base-mediated aldol condensation at C-3 introduces alkenyl groups. For example, reacting 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one with aldehydes in THF using n-BuLi generates 3-alkenyl derivatives. This strategy mimics the 3-acyl-4-hydroxypyridin-2-one motif found in bioactive natural products .

Q. What halogenation methods are effective for introducing substituents at C-7?

  • Iodination : Treating dihydroisoxazolopyridone with iodine monochloride (ICl) in CH₂Cl₂-MeOH yields 7-iodo derivatives (70% yield) .
  • Bromination : Radical bromination using AIBN as an initiator in n-butanol achieves 35% yield of 7-bromo derivatives .
  • Chlorination : Photolysis of N-chlorinated intermediates under UV light provides 7-chloro compounds (40% yield) .

Advanced Research Questions

Q. How can dehydrogenation conditions be optimized to improve yields of 4,5-dihydroisoxazolo[4,3-c]pyridin-4-one?

Initial attempts with DDQ, Pd-C, or Pb(OAc)₄ showed limited success. The most reliable method involves N-chlorination followed by HCl elimination. For example, using KHMDS and NCS in THF generates N-chlorolactam intermediates, which undergo photolytic dehydrohalogenation to introduce unsaturation at C-6,7 .

Q. What mechanistic pathways explain the formation of 7-halo derivatives during photolysis?

Photolysis of N-chlorinated intermediates proceeds via radical mechanisms. Chlorine radicals abstract hydrogen at C-7, forming a benzyl radical that reacts with halogen sources (e.g., CCl₄ for Cl, NBS for Br). Subsequent HBr elimination generates the 7-halo product. Competing pathways may form methoxy adducts or dimers depending on solvent and light source .

Q. How should researchers address contradictions in halogenation yields across studies?

Discrepancies arise from solvent polarity, initiator efficiency, and radical stability:

  • Bromination with AIBN in CCl₄ yields 30% product, but switching to n-butanol improves to 35% due to reduced radical recombination .
  • Iodination with ICl is more efficient (70% yield) than radical methods due to direct electrophilic substitution .

Q. Why is the 7-iodo derivative superior in Suzuki cross-coupling reactions?

The 7-iodo compound exhibits higher reactivity due to weaker C-I bonds and lower steric hindrance. For example:

  • Suzuki coupling of 7-iodo substrate with 4-hydroxyphenylboronic acid achieves 85% yield, vs. 35% for 7-bromo analogues.
  • Pd(PPh₃)₄ catalyst and Na₂CO₃ in dioxane-EtOH are optimal conditions .

Q. What challenges arise in direct arylation of the dihydroisoxazolopyridone scaffold?

Direct Pd-mediated arylation via electrophilic substitution suffers from low yields (12%) due to competing side reactions. N-Benzylation or Mg/Zn intermediate generation from 7-chloro derivatives also failed, highlighting the need for pre-halogenated substrates .

Methodological Recommendations

  • Synthesis : Prioritize iodination for cross-coupling due to higher efficiency .
  • Characterization : Use ¹H/¹³C NMR to confirm C-7 substitution (e.g., δH 7.29 ppm for CHNH in 7-aryl derivatives) .
  • Troubleshooting : Monitor photolysis reactions with TLC to detect side products like dimers or methoxy adducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.